3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

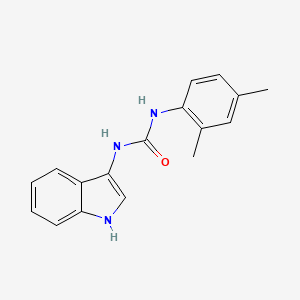

“3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 . It is a type of pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of pyrazole compounds, including “3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, often involves the reaction of hydrazines with dicarboxylic alkynes, which can be catalyzed by metals such as rhodium . The specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis

The molecular structure of “3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a bromine atom, a methyl group, and a propanoic acid group .Physical And Chemical Properties Analysis

“3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 233.06 and a molecular formula of C7H9BrN2O2 . No further physical or chemical properties are detailed in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, due to its structural complexity and potential reactivity, is a compound of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For example, efficient heterocyclization techniques have been developed to produce a diversity of 3-(azol-3-yl)propanoates from renewable levulinic acid, leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate derivatives. These compounds, including pyrazole and isoxazole derivatives, have been synthesized with good yields, demonstrating the synthetic versatility and potential utility of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid related structures in developing new chemical entities with varied biological activities (Flores et al., 2014).

Biological Applications and Research

The structural features of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid derivatives enable the exploration of their biological applications. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related in structure, have been synthesized and evaluated for their antifungal activities. Such studies underscore the potential of pyrazole derivatives in addressing agricultural and pharmaceutical challenges, indicating the broader implications of research on compounds like 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid in developing new fungicidal agents (Du et al., 2015).

Material Science and Catalysis

Additionally, compounds structurally related to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid have found applications in material science, particularly in the development of catalysts for synthetic transformations. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of pyrazolone derivatives, illustrating the role of such compounds in facilitating environmentally friendly chemical processes (Tayebi et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as modulation of signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s interaction with its targets could lead to a variety of cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects .

Propiedades

IUPAC Name |

3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHCDPIIPNWRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B2807620.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)

![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)

![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)

![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)

![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)

![N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2807635.png)

![3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate](/img/structure/B2807638.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)